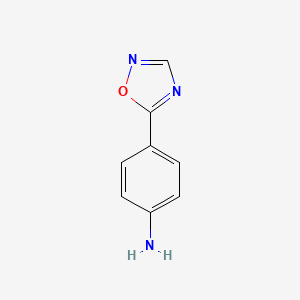

4-(1,2,4-Oxadiazol-5-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIGQRFSSGGKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1,2,4 Oxadiazol 5 Yl Aniline and Its Analogues

Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Ring Formation

The synthesis of 1,2,4-oxadiazoles predominantly relies on the cyclization of amidoxime (B1450833) precursors. However, other strategies, such as 1,3-dipolar cycloadditions and oxidative cyclizations, have also emerged as powerful alternatives.

Amidoxime-Based Cyclization Protocols

The most widely employed method for constructing the 1,2,4-oxadiazole ring involves the reaction of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration. researchgate.netnih.gov This can be achieved through either a two-stage or a one-pot process.

The classical approach to 1,2,4-oxadiazole synthesis involves a two-step procedure. nih.gov First, the amidoxime is O-acylated with a carboxylic acid derivative, such as an acid chloride or anhydride (B1165640), to form an O-acylamidoxime intermediate. researchgate.netnih.gov This intermediate is then isolated and subsequently subjected to cyclodehydration, typically by heating in a suitable solvent, to yield the desired 1,2,4-oxadiazole. researchgate.netnih.gov

The acylation of amidoximes with agents like acetic anhydride or benzoyl chloride derivatives often proceeds readily. researchgate.net For instance, the reaction of (2-oxopyrrolidino)alkane acid amidoximes with acetic anhydride in dioxane yields the corresponding O-acetylamidoximes. researchgate.net Similarly, O-benzoyl derivatives can be obtained using benzoic acid chloroanhydrides in pyridine. researchgate.net The subsequent thermal cyclization of these O-acylated intermediates furnishes the 1,2,4-oxadiazole ring. researchgate.net While this method is robust, the need to isolate the O-acylamidoxime intermediate can make it less efficient for some applications. nih.gov

A multistep protocol for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates has been developed, which involves the conversion of DNA-connected aryl nitriles to amidoximes, followed by O-acylation and cyclodehydration. nih.gov The final cyclodehydration step is typically performed by heating the O-acyl amidoxime in a basic buffer. nih.gov

Table 1: Examples of Two-Stage Synthesis of 1,2,4-Oxadiazoles

| Amidoxime Reactant | Acylating Agent | Product | Reference |

| (2-oxopyrrolidino)alkane acid amidoximes | Acetic anhydride | O-acetylamidoximes | researchgate.net |

| (2-oxopyrrolidino)alkane acid amidoximes | Benzoic acid chloroanhydrides | O-benzoyl derivatives | researchgate.net |

| DNA-conjugated aryl amidoximes | Aryl and aliphatic carboxylic acids | DNA-conjugated 1,2,4-oxadiazoles | nih.gov |

| Benzamidoximes | 3-Aryl-acryloyl chlorides | (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | nih.gov |

To improve efficiency, one-pot procedures have been developed where the O-acylation and cyclodehydration steps are performed sequentially in the same reaction vessel without isolation of the intermediate. researchgate.netorganic-chemistry.org These methods often utilize coupling agents to facilitate the initial condensation between the amidoxime and the carboxylic acid. researchgate.net

One-pot syntheses have been achieved by reacting amidoximes with carboxylic acids or their esters. nih.govorganic-chemistry.org For example, a one-pot reaction of nitriles, hydroxylamine (B1172632), and Meldrum's acids under microwave irradiation and solvent-free conditions provides 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Another approach involves the use of the Vilsmeier reagent, which activates the hydroxyl group of the amidoxime, facilitating in situ formation of the O-acylamidoxime and subsequent intramolecular cyclization. researchgate.net

The direct condensation of amidoximes with carboxylic acids can be challenging due to the formation of unreactive salts. mdpi.comresearchgate.netsci-hub.se However, under hydrothermal conditions, a range of amides can be synthesized directly from amines and carboxylic acids, suggesting a potential route for one-pot oxadiazole synthesis. researchgate.netsci-hub.se

The choice of solvent and base plays a critical role in the efficiency and outcome of amidoxime-based cyclizations. Aprotic bipolar solvents, particularly dimethyl sulfoxide (B87167) (DMSO), in the presence of an inorganic base like sodium hydroxide (B78521) (NaOH), have proven to be highly effective for the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and various carboxyl derivatives. nih.govresearchgate.net

The NaOH/DMSO system has been successfully employed for the synthesis of diverse 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.netnih.govnih.gov This superbasic medium promotes both the O-acylation and the intramolecular cyclocondensation stages at room temperature, typically within 4 to 16 hours. researchgate.net The use of NaOH has been identified as optimal for this process. researchgate.net This methodology has been applied to synthesize a variety of 1,2,4-oxadiazole derivatives, including those with potential anti-Alzheimer's and antibacterial activities. nih.govnih.gov

A base-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has also been developed using nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde acts as both a substrate and an oxidant. rsc.orgrsc.org This reaction proceeds through the formation of an amidoxime, followed by condensation with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate, which is then oxidized to the final product. rsc.orgrsc.org

1,3-Dipolar Cycloaddition Strategies Utilizing Nitrile Oxides and Nitriles

A significant alternative to amidoxime-based methods is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. organic-chemistry.orgchim.itrjptonline.org This [3+2] cycloaddition is a powerful tool for constructing the 1,2,4-oxadiazole ring. organic-chemistry.orgrjptonline.org

Nitrile oxides are reactive intermediates that can be generated in situ from various precursors, such as the dehydration of nitroalkanes, the oxidation of aldoximes, or the dehydrohalogenation of hydroxymoyl chlorides. rsc.orgtandfonline.comtandfonline.com The in situ generation is often preferred to avoid the isolation of unstable nitrile oxides. rsc.orgrsc.org For instance, nitrile oxides can be generated from aldoximes using oxidants like Oxone in the presence of NaCl. tandfonline.comtandfonline.comacs.org

The reactivity of the nitrile component in the cycloaddition can be enhanced by coordination to a metal center, such as platinum(IV). acs.org This activation facilitates the reaction under milder conditions, preventing the dimerization of the nitrile oxide. acs.org The resulting 1,2,4-oxadiazole can then be liberated from the metal complex. acs.org Water has also been shown to assist the generation of nitrile oxides from oxime halides under mild acidic conditions, facilitating their cycloaddition with alkynes and alkenes. nih.gov

Table 2: Methods for In Situ Generation of Nitrile Oxides

| Precursor | Reagents/Conditions | Reference |

| Aldoximes | NaCl, Oxone, Na2CO3, ball-milling | tandfonline.comtandfonline.com |

| Aldoximes | NaCl/Oxone | acs.org |

| Diazo compounds | tert-butyl nitrite, copper catalyst | rsc.orgrsc.org |

| α-Nitroketones | Dehydration | organic-chemistry.org |

| Oxime halides | Base | nih.gov |

Oxidative Cyclization Reactions in 1,2,4-Oxadiazole Synthesis

Oxidative cyclization represents another important strategy for the synthesis of 1,2,4-oxadiazoles. nih.gov These reactions often involve the formation of a radical intermediate, which then undergoes intramolecular cyclization. nih.govacs.org

One such method involves the DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated oxidative cyclization of amidoximes. researchgate.netthieme-connect.com This approach allows for the synthesis of a range of 1,2,4-oxadiazoles with various substituents. researchgate.netthieme-connect.com Another example is the electrochemical synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes. rsc.orgrsc.org This process proceeds via anodic oxidation to generate an iminoxy radical, which then undergoes a 1,5-hydrogen atom transfer and subsequent intramolecular cyclization. rsc.orgrsc.org

A base-mediated one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride also involves an oxidative step where an aldehyde acts as the oxidant to convert a 4,5-dihydro-1,2,4-oxadiazole intermediate to the final 1,2,4-oxadiazole. rsc.orgrsc.org Oxidative cyclization can also be initiated by the oxidation of an X-H bond to a radical (X•), which then adds to an electron-rich double bond intramolecularly. nih.gov

Targeted Synthesis of 4-(1,2,4-Oxadiazol-5-yl)aniline and its Direct Precursors

The targeted synthesis of this compound typically proceeds through the formation of key precursors, which are then cyclized to form the desired 1,2,4-oxadiazole ring. A plausible and common route involves the use of 4-aminobenzonitrile (B131773) as a starting material.

A general and widely utilized method for constructing the 1,2,4-oxadiazole ring is the reaction of an amidoxime with an acylating agent, followed by cyclodehydration. researchgate.net In the context of synthesizing this compound, a key intermediate would be an O-acylamidoxime derived from a 4-aminophenyl precursor. researchgate.net The synthesis can be envisioned as a multi-step process, often starting with a protected form of 4-aminobenzonitrile to prevent unwanted side reactions with the amino group.

One of the direct precursors, 4-aminobenzonitrile, is commercially available and can be synthesized through various methods, including the reduction of 4-nitrobenzonitrile (B1214597) or the amination of 4-halobenzonitriles. sigmaaldrich.combloomtechz.compatsnap.com Another important precursor is N-(4-cyanophenyl)acetamide, which can be prepared from 4-aminobenzonitrile and serves as a protected starting material for the synthesis of the target molecule. researchgate.netsigmaaldrich.combldpharm.comambeed.com

A representative synthesis of a related compound, 2-(1,2,4-oxadiazol-5-yl)aniline, involves the reaction of isatoic anhydrides with other reagents. nih.gov This suggests that derivatives of anthranilic acid could also serve as precursors for aniline-substituted 1,2,4-oxadiazoles. The synthesis of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline, a structurally similar compound, has been reported to proceed from 3-ethyl-5-(4'-nitrophenyl)-1,3,4-oxadiazole via reduction of the nitro group. chemicalbook.com This highlights a common strategy where the aniline (B41778) functionality is introduced in the final steps of the synthesis.

A general one-pot synthesis for 1,2,4-oxadiazoles involves the reaction of nitriles with hydroxylamine, followed by the addition of an acylating agent like crotonoyl chloride. ias.ac.in This approach could be adapted for the synthesis of this compound by using a suitably protected 4-cyanophenyl derivative.

The table below summarizes a potential synthetic sequence for this compound, highlighting the key precursors and reaction types.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | 4-Aminobenzonitrile | Acetic anhydride | N-(4-cyanophenyl)acetamide | Acetylation |

| 2 | N-(4-cyanophenyl)acetamide | Hydroxylamine | N'-hydroxy-4-acetamidobenzimidamide | Amidoxime formation |

| 3 | N'-hydroxy-4-acetamidobenzimidamide | Formic acid or acyl chloride | O-Acylamidoxime intermediate | Acylation |

| 4 | O-Acylamidoxime intermediate | Heat or base | 3-(4-Acetamidophenyl)-1,2,4-oxadiazole | Cyclodehydration |

| 5 | 3-(4-Acetamidophenyl)-1,2,4-oxadiazole | Acid or base | This compound | Deacetylation |

Emerging and Green Chemistry Approaches for 1,2,4-Oxadiazole Scaffolds

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles. These emerging strategies focus on reducing reaction times, minimizing waste, and avoiding harsh reagents.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govresearchgate.net The synthesis of 1,2,4-oxadiazoles and their analogues has greatly benefited from this technology.

One-pot microwave-assisted synthesis of substituted 1,2,4-oxadiazoles has been reported, demonstrating the efficiency of this method. nih.gov For instance, the reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions provides 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Another approach involves the microwave-assisted reaction of hydrazides with carboxylic acids to form 2,5-disubstituted 1,3,4-oxadiazoles, a related class of compounds. researchgate.net

The table below presents examples of microwave-assisted synthesis of oxadiazole derivatives, showcasing the reaction conditions and outcomes.

| Reactants | Catalyst/Solvent | Microwave Conditions | Product | Yield | Reference |

| Nitriles, Hydroxylamine, Meldrum's acid | Solvent-free | Not specified | 3,5-Disubstituted 1,2,4-oxadiazoles | Good to excellent | organic-chemistry.org |

| Isoniazid, Aromatic aldehyde | DMF (catalytic) | 300 W, 3 min | Schiff base intermediate | Not specified | nih.gov |

| Schiff base intermediate, Chloramine-T | Ethanol | 300 W, 4 min | 1,3,4-Oxadiazole (B1194373) derivative | Not specified | nih.gov |

| Acid chlorides, Hydrazine hydrate, Isothiocyanates | Solvent-free | Not specified | 2-Amino-5-aryl-1,3,4-oxadiazoles | High | advion.com |

Transition Metal-Catalyzed Cascade Reactions

Transition metal catalysis offers a powerful avenue for the construction of complex molecules through cascade reactions, where multiple bond-forming events occur in a single pot. While specific examples for the direct synthesis of this compound are not extensively documented, general methods for 1,2,4-oxadiazole synthesis using transition metals have been developed.

An efficient synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles is catalyzed by a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2). organic-chemistry.org Although zinc is a post-transition metal, this example illustrates the use of metal catalysts in promoting the desired cyclization. Another method employs iron(III) nitrate (B79036) to mediate the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org This reaction proceeds through the formation of a nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with a nitrile. organic-chemistry.org

More recently, metal-free catalytic systems have also gained attention. For example, graphene oxide (GO) has been used as a carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine hydrochloride. nih.gov This method highlights a trend towards more sustainable catalytic systems.

The following table provides an overview of some catalytic methods for the synthesis of 1,2,4-oxadiazole scaffolds.

| Reactants | Catalyst | Reaction Conditions | Product | Key Features | Reference |

| Amidoximes, Organic nitriles | PTSA-ZnCl2 | Not specified | 3,5-Disubstituted-1,2,4-oxadiazoles | Efficient and mild | organic-chemistry.org |

| Alkynes, Nitriles | Iron(III) nitrate | Not specified | 3-Acyl-1,2,4-oxadiazoles | Selective synthesis | organic-chemistry.org |

| Nitriles, Aldehydes, Hydroxylamine hydrochloride | Graphene Oxide (GO) | Mild conditions | 3,5-Disubstituted 1,2,4-oxadiazoles | Metal-free, dual catalytic activity | nih.gov |

Thiol-Mediated Annulation Processes

A notable green chemistry approach for the synthesis of 1,2,4-oxadiazoles involves the use of thiols as organocatalysts. This methodology provides a transition metal-free and oxidant-free route to these important heterocycles.

A simple and efficient one-pot intermolecular annulation reaction has been developed for the synthesis of 1,2,4-oxadiazoles from amidoximes and benzyl (B1604629) thiols. rsc.org In this process, the benzyl thiol acts not only as a reactant but also as a catalyst. rsc.org The reaction proceeds under mild conditions and demonstrates high yields and good functional group tolerance. rsc.org Control experiments have shown that the thiol substrate facilitates the dehydroaromatization step of the reaction. rsc.org

This thiol-promoted cyclization offers a significant advantage by avoiding the use of potentially toxic and expensive transition metals, aligning with the principles of green chemistry.

Reaction Mechanisms and Chemical Reactivity of 4 1,2,4 Oxadiazol 5 Yl Aniline Derivatives

Mechanistic Investigations of 1,2,4-Oxadiazole (B8745197) Ring Assembly and Transformation

The formation of the 1,2,4-oxadiazole ring is a cornerstone of the synthesis of these compounds, with several mechanistic pathways being explored.

A prevalent method for constructing the 1,2,4-oxadiazole ring involves the cyclization of O-acylamidoxime intermediates. nih.govnih.govresearchgate.net This process is a type of cyclodehydration. nih.gov The generally accepted mechanism proceeds through a 1,5-intramolecular nucleophilic attack where the amino group of the O-acyl-amidoxime attacks the carboxyl carbon. nih.gov This attack leads to the formation of a 4,5-dihydro-1,2,4-oxadiazol-5-ol intermediate. nih.gov Subsequent elimination of a water molecule results in the formation of the more stable aromatic 1,2,4-oxadiazole ring. nih.gov The use of reagents like silica (B1680970) gel can facilitate this dehydration step by lowering the energy barrier. nih.gov

This multi-step synthesis on DNA-chemical conjugates has been demonstrated, involving the conversion of aryl nitriles to amidoximes with hydroxylamine (B1172632), followed by O-acylation and subsequent cyclodehydration at elevated temperatures to yield the desired 1,2,4-oxadiazole products. nih.gov

Table 1: Key Steps in Intramolecular Cyclization and Dehydration

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic Attack | The amino group of the O-acyl-amidoxime attacks the carboxyl carbon. |

| 2 | Intermediate Formation | A 4,5-dihydro-1,2,4-oxadiazol-5-ol intermediate is formed. |

| 3 | Dehydration | Elimination of a water molecule. |

| 4 | Product Formation | Formation of the stable 1,2,4-oxadiazole ring. nih.gov |

Alternative routes to the 1,2,4-oxadiazole ring involve oxidative cyclization. One such method utilizes the oxidation of amidoximes. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can mediate the oxidative cyclization of amidoximes to form 1,2,4-oxadiazoles, a process that tolerates a variety of functional groups. thieme-connect.de Another pathway involves the oxidative cyclization of acylguanidines in the presence of iodobenzene (B50100) diacetate to generate the 1,2,4-oxadiazole ring. chim.it Furthermore, the reaction of amidoximes with aldehydes can yield 1,2,4-oxadiazolines, which are then oxidized to 1,2,4-oxadiazoles using agents like manganese dioxide or sodium hypochlorite. nih.gov A base-mediated one-pot synthesis has also been developed where aldehydes act as both substrates and oxidants in a three-step sequence involving the formation of an amidoxime (B1450833), its reaction with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole, and subsequent oxidation by another aldehyde molecule. rsc.org

Aromaticity and Electronic Structure Influences on Reactivity

The 1,2,4-oxadiazole ring is considered to have a low level of aromaticity among five-membered heterocyclic systems. This reduced aromatic character makes the ring susceptible to rearrangements into more stable heterocyclic structures.

Protonation studies on 5-styryl-1,2,4-oxadiazoles in superacids like triflic acid (TfOH) have shown that protonation occurs at the N4 nitrogen atom and the α-carbon of the vinyl side chain, leading to reactive N,C-diprotonated species. nih.gov This highlights the influence of substituents on the electronic distribution and reactivity of the oxadiazole core. The electrophilic activation of acetylenic derivatives of 1,2,4-oxadiazoles in TfOH leads to reactions at the acetylene (B1199291) bond, such as hydroarylation. nih.gov

Nucleophilic and Electrophilic Characteristics of the Oxadiazole-Aniline System

The 1,2,4-oxadiazole ring itself possesses distinct nucleophilic and electrophilic sites. The N(3) atom exhibits nucleophilic character, while the carbon atoms, particularly C(5), are electrophilic. chim.it The aniline (B41778) moiety attached at the 5-position of the oxadiazole ring introduces a potent nucleophilic center due to the lone pair of electrons on the nitrogen atom. masterorganicchemistry.comlibretexts.org This amino group can readily participate in nucleophilic substitution and electrophilic aromatic substitution reactions.

Table 2: Nucleophilic and Electrophilic Sites in 4-(1,2,4-Oxadiazol-5-yl)aniline

| Moiety | Atom/Group | Character | Potential Reactions |

| 1,2,4-Oxadiazole | N(3) | Nucleophilic | Protonation, Alkylation |

| 1,2,4-Oxadiazole | C(5) | Electrophilic | Nucleophilic attack |

| 1,2,4-Oxadiazole | C(3) | Electrophilic | Nucleophilic attack |

| Aniline | Amino Group (NH₂) | Nucleophilic | Acylation, Alkylation, Diazotization |

| Aniline | Aromatic Ring | Nucleophilic | Electrophilic Aromatic Substitution |

Noncovalent Interactions within 1,2,4-Oxadiazole-Bearing Molecules

Noncovalent interactions play a significant role in the solid-state packing and intermolecular recognition of molecules containing the 1,2,4-oxadiazole motif. X-ray diffraction studies have revealed various types of these interactions. For instance, in cyclohexane (B81311) and cyclohexene (B86901) carboxylic acids bearing a 1,2,4-oxadiazole substituent, previously undescribed noncovalent interactions between the carboxyl group and the oxadiazole ring, specifically O(carboxyl)···C(oxadiazole) and O(oxadiazole)···C(carboxyl), have been observed. researchgate.net Computational analyses have indicated that these interactions are primarily electrostatic and dispersive in nature. researchgate.net

Furthermore, π-π stacking interactions involving the 1,2,4-oxadiazole ring have been identified. nih.govspbu.ru Studies on N-pyridyl ureas with a 1,2,4-oxadiazole moiety have shown (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) interactions. nih.govspbu.ru These interactions have been confirmed by DFT calculations and analysis of crystal structures from the Cambridge Structural Database and the Protein Data Bank. nih.govspbu.ru The carbon atoms of the oxadiazole ring are frequently involved in these π-π interactions. spbu.ru

Structural Elucidation and Spectroscopic Characterization of 4 1,2,4 Oxadiazol 5 Yl Aniline Compounds

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of newly synthesized 4-(1,2,4-oxadiazol-5-yl)aniline compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information to build a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon and proton framework of this compound derivatives.

¹H NMR: In the ¹H NMR spectrum of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl)aniline, the protons of the aniline (B41778) ring typically appear as doublets of doublets in the aromatic region, for instance at δ 6.63-7.52 ppm. scispace.com The amine (NH₂) protons present as a broad singlet, seen at 6.00 ppm in the same compound. scispace.com For related structures like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the NH₂ protons give a broad singlet at 4.17 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The characteristic carbons of the 1,2,4-oxadiazole (B8745197) ring in derivatives have been observed at approximately δ 173.5-172.4 ppm (C-5) and 169.1-168.4 ppm (C-3). st-andrews.ac.uk In a study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl)aniline, the oxadiazole carbons were assigned at δ 161.40 ppm and 165.86 ppm. researchgate.net The carbons of the aniline ring are observed at their expected chemical shifts, for example, in the same compound, at δ 109.38 (C-4), 113.52 (C-2), 127.86 (C-3), and 152.31 (C-1). researchgate.net The presence of substituents on the aniline or oxadiazole ring will influence the chemical shifts of the nearby carbon atoms. scispace.com

Table 1: Representative NMR Data for a 4-(1,3,4-Oxadiazol-2-yl)aniline Derivative

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 6.00 (bs, 2H) | NH₂ | scispace.com |

| 6.63-7.52 (dd, 4H) | Aromatic CH | scispace.com | |

| ¹³C | 108.4 | C-4 (Aniline) | scispace.com |

| 113.5 | C-2 (Aniline) | scispace.com | |

| 127.6 | C-3 (Aniline) | scispace.com | |

| 152.6 | C-1 (Aniline) | scispace.com | |

| 161.57 | C-5 (Oxadiazole) | scispace.com | |

| 176.54 | C-6 (Oxadiazole) | scispace.com |

Data for 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol, a related precursor.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively.

IR Spectroscopy: The IR spectrum of this compound derivatives displays characteristic absorption bands that confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. For instance, in 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, these bands are observed at 3409, 3328, 3255, and 3211 cm⁻¹. mdpi.com The C=N stretching vibration of the oxadiazole ring is typically found around 1630 cm⁻¹. researchgate.net The C-O-C stretching of the oxadiazole ring can be seen around 1114 cm⁻¹. researchgate.net

UV-Vis Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. psu.eduyoutube.com Molecules with conjugated π systems, such as this compound, absorb UV or visible light to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The absorption spectrum of these compounds typically shows strong absorption bands in the UV region. For example, derivatives of 1,3,4-oxadiazole (B1194373) have been shown to exhibit strong absorption bands in the 270-395 nm range. nih.gov The specific wavelength of maximum absorption (λ_max) is dependent on the extent of conjugation and the presence of various substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

HRMS is an indispensable technique for the precise determination of the molecular weight and elemental composition of this compound compounds. It provides a highly accurate mass measurement, often to within a few parts per million, which allows for the unambiguous confirmation of the molecular formula. For example, the HRMS data for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine showed a calculated m/z of 179.0927 for [M+H]⁺, with the found value being 179.0930, confirming its elemental composition of C₈H₁₀N₄O. mdpi.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of this compound compounds in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of the atoms.

In the crystal structure of related heterocyclic compounds, such as 4-(1,2,4-triazol-1-yl)aniline, the dihedral angle between the triazole ring and the benzene (B151609) ring was determined to be 34.57 (7)°. nih.gov Similar analyses of 1,3,4-oxadiazole derivatives have shown that the aromatic rings can be approximately co-planar. researchgate.net For instance, in a terpyridine derivative, the dihedral angle between the central pyridinyl ring and a phenolic ring was found to be about 5.03°. redalyc.org

Crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. In 4-(1,2,4-triazol-1-yl)aniline, molecules are linked into sheets by N-H···N and C-H···N hydrogen bonds, with π-π stacking interactions also observed with a centroid-centroid distance of 3.6750 (8) Å. nih.gov The planarity of the 1,3,4-oxadiazole and 1,2,4-triazole (B32235) rings in a synthesized compound was found to contribute to its properties. figshare.com

Table 2: Illustrative Crystallographic Data for a Related Heterocyclic Aniline

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal lattice | nih.gov |

| Space Group | P2₁/c | Defines the symmetry of the unit cell | nih.gov |

| Dihedral Angle | 34.57 (7)° | Angle between the triazole and benzene rings | nih.gov |

| H-Bonding | N-H···N, C-H···N | Key intermolecular interactions | nih.gov |

| π-π Stacking | 3.6750 (8) Å | Intermolecular aromatic interactions | nih.gov |

Data for 4-(1,2,4-Triazol-1-yl)aniline, a structurally similar compound.

Photophysical Properties and Luminescent Behavior of 1,2,4-Oxadiazolyl Anilines

The photophysical properties of 1,2,4-oxadiazolyl anilines are of significant interest due to their potential applications in optoelectronic materials. These properties are primarily governed by the electronic structure and the nature of the excited states.

Derivatives of 1,3,4-oxadiazole are known to exhibit fluorescence, with emission bands observed in the range of 356-373 nm and high quantum yields, in some cases up to 90.77% in chloroform (B151607) solution. nih.gov The fluorescence properties can be sensitive to the solvent polarity and the acidity or basicity of the medium. nih.gov Theoretical studies on related 2-(2-hydroxyphenyl)-1,3,4-oxadiazole derivatives have shown that modifications to the molecular structure can lead to bathochromic shifts in both absorption and fluorescence wavelengths. nih.gov

The luminescent behavior is intrinsically linked to the molecular structure. For instance, the planarity of the molecule and the extent of conjugation play crucial roles in determining the energy of the electronic transitions and, consequently, the emission color and efficiency. The introduction of different substituents on the aniline or oxadiazole rings can be used to tune the photophysical properties for specific applications.

Structure Activity Relationship Sar Studies for 4 1,2,4 Oxadiazol 5 Yl Aniline Analogues

Systematic Modification of the 4-(1,2,4-Oxadiazol-5-yl)aniline Scaffold

The this compound framework offers multiple sites for chemical modification, primarily at the 3-position of the 1,2,4-oxadiazole (B8745197) ring and on the aniline (B41778) moiety. These modifications can significantly influence the physicochemical properties and, consequently, the biological activity of the resulting analogues.

The substituent at the 3-position of the 1,2,4-oxadiazole ring plays a pivotal role in modulating the biological activity of this compound derivatives. The nature of this substituent can affect the compound's lipophilicity, steric profile, and electronic properties, which in turn influence its interaction with biological targets.

Research has shown that introducing a bulky alkyl group, such as a tert-butyl group, at the 3-position can enhance the lipophilicity of the molecule. This increased lipophilicity can improve the compound's ability to penetrate cell membranes, which may contribute to its cytotoxic effects. For instance, the compound 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline has demonstrated moderate cytotoxicity against certain cancer cell lines, with an IC₅₀ value of approximately 92 µM.

In the context of enzyme inhibition, the size and nature of the substituent at the C3 position can be critical for achieving optimal binding within the active site of the target enzyme. Studies on related heterocyclic compounds, such as 1,2,4-oxadiazin-5(6H)-ones, have suggested that larger substituents at the C3 position can lead to enhanced inhibitory potency by more effectively filling the enzyme's active site. mdpi.com This principle is likely applicable to the this compound scaffold as well, where a larger group at the 3-position could promote stronger interactions with the biological target.

| Substituent at 3-position | Observed Effect | Reference |

| tert-Butyl | Enhanced lipophilicity, moderate cytotoxicity | |

| Larger substituents (general) | Potential for better filling of enzyme active sites | mdpi.com |

This table summarizes the influence of substituents at the 3-position of the 1,2,4-oxadiazole ring on the properties of related compounds.

The aniline moiety of the this compound scaffold is another key site for structural modification. The introduction of various substituents onto the phenyl ring of the aniline can significantly impact the compound's biological activity. nih.gov

SAR studies on analogous compounds with an aniline component have revealed important trends. For instance, in a series of antibacterial agents, the introduction of hydrophobic substituents on the phenyl ring of an aniline moiety was found to increase activity. longdom.org Specifically, an isopropyl group at the 4-position of the aniline ring resulted in potent activity against S. aureus strains, while a methoxy (B1213986) group led to a significant decrease in potency. longdom.org Halogenation of the aniline ring has also been shown to be a viable strategy for enhancing bioactivity. Chloro-substituted derivatives, for example, have demonstrated higher activity than their fluoro-substituted counterparts in some antibacterial series. longdom.org

These findings suggest that for this compound analogues, modifications to the aniline ring can be a powerful tool for fine-tuning their biological profile. The choice of substituent can influence not only the potency but also the selectivity of the compound.

| Aniline Substituent | Effect on Bioactivity (in analogous series) | Reference |

| 4-Isopropyl | Increased antibacterial activity | longdom.org |

| Methoxy | Decreased antibacterial potency | longdom.org |

| Chloro | Higher activity than fluoro derivatives | longdom.org |

This table illustrates the effects of different substituents on the aniline moiety in similar compound series, providing insights for the this compound framework.

The electronic nature of the substituents on the this compound scaffold, whether they are electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), can have a profound effect on the molecule's reactivity and biological activity. studypug.comwikipedia.org

In general, EWGs decrease the electron density of the aromatic system, making it less nucleophilic, while EDGs increase the electron density. wikipedia.org The influence of these groups on bioactivity can be complex and is often dependent on the specific biological target and the mechanism of action. nih.gov

For some heterocyclic compounds, it has been observed that electron-withdrawing and neutral substituents are more favorable for synthesis and can lead to better outcomes than electron-donating groups. otterbein.edu In the context of biological activity, EWGs can be crucial for interactions with biological receptors, for instance, through the formation of hydrogen bonds. nih.gov Conversely, both EWGs and EDGs have been shown to contribute to the antitumor activity of certain metal complexes, albeit through different mechanisms. nih.gov This highlights that there is no universal rule, and the optimal electronic properties will vary depending on the therapeutic target. The strategic placement of EWGs or EDGs on either the oxadiazole or the aniline ring of the this compound scaffold is therefore a key consideration in the design of new analogues with desired biological activities.

Functional Group Significance in Biological Interactions

The biological activity of this compound and its analogues is intrinsically linked to the specific functional groups present in the molecule and their ability to interact with biological macromolecules.

The 1,2,4-oxadiazole ring is a particularly important pharmacophore. It is often employed as a bioisostere for amide and ester functionalities. This substitution can enhance the metabolic stability of a drug candidate by replacing a metabolically labile group with a more robust one, while maintaining the necessary electronic and steric properties for biological activity. The oxadiazole ring can also participate in hydrogen bonding, acting as a hydrogen bond acceptor, which is a crucial interaction for binding to many biological targets.

The aniline moiety also represents a key functional group. The amino group can act as a hydrogen bond donor and is often a critical feature for anchoring the molecule within a receptor's binding site. As discussed previously, substitutions on the aniline ring can modulate the electronic properties and lipophilicity of the entire molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. nih.govlongdom.org

Design Principles for Modulating Bioactivity within Oxadiazole-Aniline Frameworks

Several design principles can be applied to modulate the bioactivity of compounds based on the this compound framework. These principles are derived from an understanding of the SAR of this and related chemical series.

A primary strategy is bioisosteric replacement . cambridgemedchemconsulting.combaranlab.org This involves substituting one functional group for another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. For example, the 1,2,4-oxadiazole ring itself is a bioisostere of amides and esters. Furthermore, replacing the 1,2,4-oxadiazole with its regioisomer, the 1,3,4-oxadiazole (B1194373), has been shown to alter properties such as polarity and metabolic stability, which can be a valuable tool in drug design. nih.govnih.gov

Another key design principle is the systematic variation of substituents on both the oxadiazole ring and the aniline moiety. Based on SAR data, introducing hydrophobic groups on the aniline ring or optimizing the size and electronic nature of the substituent at the 3-position of the oxadiazole can lead to enhanced bioactivity. longdom.org

Scaffold hopping is a more advanced design strategy where the core this compound scaffold is replaced by a different chemical framework that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

By applying these design principles, medicinal chemists can rationally design and synthesize new this compound analogues with optimized therapeutic potential.

Computational and Theoretical Chemistry of 4 1,2,4 Oxadiazol 5 Yl Aniline and Its Congeners

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(1,2,4-oxadiazol-5-yl)aniline, these calculations have elucidated its geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to obtain optimized molecular geometries and other physical properties. For aniline (B41778) and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or higher, are performed to determine the most stable conformation and to calculate vibrational frequencies. jmaterenvironsci.comnih.gov These calculations typically show that the aniline and oxadiazole rings are not perfectly coplanar. For instance, in a related bis-heterocyclic compound containing oxadiazole and pyrazole (B372694) rings, the dihedral angle between the rings was found to be 7.97(6)°, indicating a slight twist. nih.gov

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Vis). researchgate.net TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the electronic transitions within the molecule, often corresponding to π → π* transitions within the aromatic system. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and kinetic stability. jmaterenvironsci.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. jmaterenvironsci.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. jmaterenvironsci.comresearchgate.net

For aniline derivatives, the HOMO is typically localized over the electron-rich aniline ring, while the LUMO may be distributed over the oxadiazole ring and the phenyl group. This distribution influences the molecule's charge transfer characteristics. The energies of these orbitals are used to calculate various global reactivity descriptors. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for an Aniline Derivative

| Parameter | Value (eV) | Description |

| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.68 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.21 | Indicator of chemical reactivity and kinetic stability |

Note: Data is representative of a substituted aniline derivative and calculated using DFT methods. Actual values for this compound may vary. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps illustrate the three-dimensional charge distribution of a molecule, providing a visual guide to its reactive sites. libretexts.orgresearchgate.net These maps are invaluable for predicting how molecules will interact with each other, particularly in biological systems. libretexts.org In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a high negative potential around the nitrogen and oxygen atoms of the oxadiazole ring and the nitrogen atom of the aniline's amino group, highlighting these as key sites for hydrogen bonding. researchgate.netresearchgate.net The hydrogen atoms of the amino group would exhibit positive potential. This information is critical for understanding how the molecule might dock into the active site of a receptor. chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with these interactions. nih.govacadpubl.eu By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the stability a molecule gains from electron delocalization. nih.gov

Table 2: Example NBO Analysis of Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π(C=C) | > 5.0 | n → π |

| π (C=C) | π(C=N) | > 20.0 | π → π |

Note: LP denotes a lone pair. This table shows hypothetical but representative strong interactions in a conjugated heterocyclic system. E(2) represents the stabilization energy.

In Silico Modeling for Ligand-Target Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). nih.gov This method is instrumental in drug discovery for identifying potential therapeutic agents. nih.govnih.gov Derivatives of this compound have been investigated as potential inhibitors for various enzymes. nih.govnih.gov

Docking simulations place the ligand into the binding site of a target protein and calculate a binding score or energy, which estimates the binding affinity. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, a derivative of this compound was shown to be a promising inhibitor of butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease. nih.gov Another study on a 1,3,4-oxadiazole (B1194373) derivative highlighted its potential as an EGFR inhibitor, with docking simulations showing the benzothiazole (B30560) ring occupying an allosteric pocket in the enzyme's active site. nih.gov

Global Reactivity Descriptors and Chemical Stability Predictions

Global reactivity descriptors are calculated from HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity and stability. jmaterenvironsci.com These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global softness (S).

Ionization Potential (I): Approximated as I ≈ -EHOMO. researchgate.net

Electron Affinity (A): Approximated as A ≈ -ELUMO. researchgate.net

Chemical Hardness (η): Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive. jmaterenvironsci.com

Global Softness (S): Calculated as S = 1 / (2η). Soft molecules are more polarizable and more reactive.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the power of an atom or group to attract electrons. researchgate.net

Advanced Research Applications of the 4 1,2,4 Oxadiazol 5 Yl Aniline Scaffold

Role as a Privileged Scaffold in Heterocyclic Chemistry

The 1,2,4-oxadiazole (B8745197) ring is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This distinction is due to its frequent appearance in biologically active compounds, including several approved pharmaceutical drugs. nih.gov The scaffold's value stems from its metabolic stability, its ability to engage in hydrogen bonding, and its role as a versatile pharmacophoric group that confers stability in aqueous environments. researchgate.net The interest in the biological applications of 1,2,4-oxadiazoles has grown significantly, with a notable increase in related publications over the last fifteen years. nih.govnih.gov

The 4-(1,2,4-oxadiazol-5-yl)aniline framework, in particular, serves as a crucial precursor for the synthesis of novel derivatives with a wide spectrum of biological activities. nih.gov Researchers have extensively used this and related carboximidamide scaffolds as central components in the development of compounds with anti-inflammatory, anticonvulsant, anticancer, and antimicrobial properties, among others. researchgate.net

A key example of its utility is in cancer research. The derivative 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline was synthesized and evaluated for its antiproliferative effects. While it showed moderate activity on its own, it served as an essential precursor for the development of new compounds with significantly enhanced antitumor activity against various human tumor cell lines. mdpi.com

Table 1: Antiproliferative Activity of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline

| Cell Line Panel | Mean IC₅₀ (μM) |

|---|---|

| 11 Human Cancer Cell Lines* | ~92.4 |

*Panel includes cell lines for human colon adenocarcinoma, gastric carcinoma, lung adenocarcinoma, non-small cell lung carcinoma, breast cancer lung metastasis, melanoma, ovarian adenocarcinoma, pancreatic cancer, pleuramesothelioma cancer, renal cancer, and uterus carcinoma. mdpi.com

Bioisosteric Replacements in Molecular Design

Many researchers have successfully synthesized novel heterocyclic compounds containing 1,2,4-oxadiazoles by applying the concept of bioisosterism. nih.govresearchgate.net This approach has been pivotal in optimizing lead compounds in drug discovery programs. For instance, in the development of neuroprotective agents, the bioisosteric replacement of an amide group with a 1,2,4-oxadiazole ring led to the discovery of a highly potent and selective inhibitor of human monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases. nih.gov This strategic modification highlights the power of the oxadiazole scaffold in fine-tuning molecular properties to achieve desired therapeutic effects. nih.gov

Exploration in Materials Science

Beyond its established role in medicinal chemistry, the this compound scaffold and its parent 1,2,4-oxadiazole ring are gaining attention in the field of materials science. rsc.org Their inherent thermal and chemical stability, coupled with their unique electronic and photophysical properties, make them attractive candidates for a range of advanced applications. nih.gov

Organic luminophores, or fluorescent molecules, are crucial components in various technologies, including sensors, bio-imaging, and displays. The 1,2,4-oxadiazole nucleus is a promising component for creating new fluorescent materials. Research on the isomeric 2-(1,2,4-oxadiazol-5-yl)aniline has demonstrated that this structure serves as a new scaffold for blue luminescent materials. researchgate.net Studies involving the synthesis of over 20 derivatives of 2-(ortho-aminophenyl) 1,2,4-oxadiazoles confirmed that they are effective luminophores. researchgate.net

The ease of linking π-conjugated groups to the oxadiazole ring facilitates the design of a wide variety of fluorescent frameworks. nih.gov Other related heterocyclic systems, such as those based on 1,3,4-oxadiazoles, are known to produce strong blue-green fluorescence. researchgate.net Chromophores incorporating oxadiazole units have been shown to exhibit intensive bluish-green fluorescence when irradiated with UV light. nih.gov These findings strongly suggest that the this compound scaffold possesses significant potential for the development of novel organic luminophores.

Organic semiconductors are the foundation of next-generation flexible electronics, and their properties can be finely tuned by modifying their molecular structure. youtube.com The oxadiazole ring, being electron-deficient, is a valuable building block in this area. Specifically, derivatives of the related 1,3,4-oxadiazole (B1194373) have been successfully employed as fluorescent chemosensors. nih.gov Their high photoluminescent quantum yield, excellent stability, and the presence of nitrogen and oxygen atoms for coordination make them a prominent choice for detecting metal ions. nih.gov

Furthermore, oxadiazole-based bola-type molecules have been developed as "turn-off" fluorescent sensors for the detection of common nitro-explosive components and mercury cations (Hg²⁺). nih.gov These sensors operate through a fluorescence quenching mechanism upon binding with the analyte. nih.gov Given the shared heterocyclic core, the this compound framework holds similar promise for application in the design of specialized organic semiconductors and highly sensitive chemical sensors.

In the technology of organic light-emitting diodes (OLEDs), host materials play a critical role in the emissive layer by facilitating efficient charge transport and transferring energy to the light-emitting dopant molecules. ossila.com Oxadiazole derivatives are well-suited for this role due to their strong electron-withdrawing nature and good electron transport properties, making them common materials for electron transport layers (ETLs) in OLED devices. rsc.org

Recent research has focused on developing multifunctional oxadiazole-based materials that can serve as hosts for high-efficiency phosphorescent OLEDs. rsc.org These materials leverage the electronic properties of the oxadiazole acceptor unit combined with a donor moiety. The carrier mobility of these materials is a key parameter for device performance. While balanced charge transport is ideal, materials with predominantly high electron mobility are valuable for specific device architectures. rsc.org The commercial availability of oxadiazole-based materials like OXD-7 further underscores their importance in the optoelectronics industry. ossila.com

Table 2: Carrier Mobility of Donor-Acceptor Oxadiazole-Based Host Materials

| Compound | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|

| o-PIOXZ | 9.3 × 10⁻⁸ | 2.5 × 10⁻⁶ |

| m-PIOXZ | 5.1 × 10⁻⁶ | 1.3 × 10⁻⁵ |

| m-CZOXZ | 5.2 × 10⁻⁸ | 4.7 × 10⁻⁶ |

(Data obtained under an electric field of 5.0 × 10⁵ V cm⁻¹) rsc.org

Q & A

Q. Basic

- X-ray Crystallography : Resolves bond angles, hydrogen bonding, and crystal packing. For example, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline crystallizes with two molecules in the asymmetric unit, showing interplanar angles of 22° and 9° due to hydrogen-bonded ribbons .

- NMR Spectroscopy : Confirms regiochemistry and purity. H NMR detects NH protons (~5 ppm), while C NMR identifies oxadiazole carbons (~165-175 ppm).

- Mass Spectrometry : Validates molecular weight (e.g., exact mass 204.07 g/mol for derivatives) .

How can reaction conditions be optimized for higher yields in the synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline?

Q. Advanced

- Catalyst Screening : Test alternative coupling agents (e.g., EDC/HOBt) to improve amidoxime activation.

- Temperature Control : Prolonged heating (>4 hours) at 120°C may degrade intermediates; monitor reaction progress via TLC or in-situ IR.

- Solvent Effects : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions. Evidence shows DMF stabilizes intermediates but may complicate purification .

How to address contradictions in crystallographic data for this compound derivatives?

Q. Advanced

- Asymmetric Unit Analysis : In cases where crystallography reveals multiple conformers (e.g., two molecules with differing ring orientations), use software like SHELXL to refine hydrogen-bonding networks and occupancy ratios .

- Validation Tools : Cross-reference with DFT-calculated geometries to resolve discrepancies in bond lengths or angles. For example, hydrogen bonds involving NH groups can stabilize unexpected conformations .

What methodologies are used to evaluate the biological activity of derivatives based on this compound?

Q. Advanced

- Antitumor Assays : Test analogs (e.g., pyrrolidine-2,5-dione derivatives) against cancer cell lines using monolayer cell-survival assays. IC values (e.g., 9.4 µM for compound 7 ) indicate potency .

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability. Modify the aniline para-substituent to improve target binding .

What are the typical purification techniques for this compound after synthesis?

Q. Basic

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30:70 to 50:50) to separate polar intermediates.

- Recrystallization : Ethanol or methanol recrystallizes the final product, achieving >95% purity (melting point 131–133°C for related analogs) .

How to design analogs of this compound for enhanced bioactivity?

Q. Advanced

- Scaffold Hybridization : Attach bioactive moieties (e.g., pyrrolidine-dione) to the aniline group, as seen in antitumor analogs .

- Electrophilic Substitution : Introduce fluorine or sulfonyl groups at the oxadiazole 3-position to modulate electron density and improve pharmacokinetics .

- In Silico Screening : Use docking studies to predict binding affinity toward targets like GPR119 (a diabetes-related receptor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.